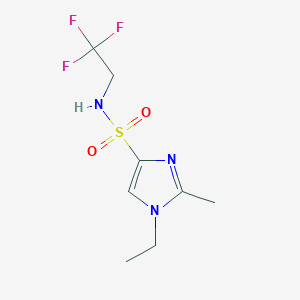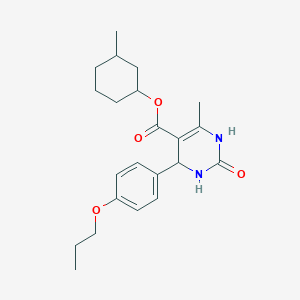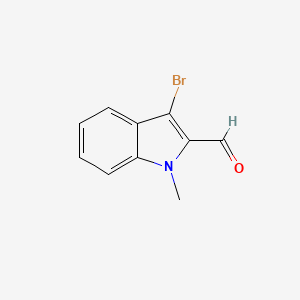
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride, commonly known as MTSC, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds. MTSC has also been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
科学的研究の応用
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation, a key reaction in organic synthesis, involves the use of 4-methyl benzenesulfonyl chloride for the sulfonylation of benzene and its derivatives. This process, facilitated by 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, significantly enhances reactivity and yields of diaryl sulfones under ambient conditions. The Lewis acidity of the ionic liquid plays a crucial role, with Al NMR spectroscopy providing insights into the reaction mechanism, including the interaction between Lewis acidic species and the formed HCl during the reaction (S. Nara, J. Harjani, M. Salunkhe, 2001).
Structural and Kinetic Studies
Research into sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has advanced understanding of these compounds' molecular-electronic structure, crystalline form, and kinetic behavior. Studies involving X-ray diffraction and ab initio quantum-chemical calculations have provided detailed characterizations and insights into their reactivity, especially in substitution reactions in aqueous solutions. These findings contribute to a broader comprehension of their chemical properties and potential applications (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in related sulfonamide compounds underscores the importance of non-covalent interactions in determining the structural and physical properties of these molecules. For instance, 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride showcases the role of hydrogen bonds in stabilizing molecular structures, which has implications for the design and development of new materials with tailored properties (A. Subashini, P. Muthiah, G. Bocelli, A. Cantoni, 2007).
Photodynamic Therapy Applications
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them candidates for cancer treatment through Type II photodynamic mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Solvolysis and Nucleophilicity Studies
The solvolysis of benzenesulfonyl chlorides, including studies on solvent nucleophilicity and ionizing power, provides fundamental insights into reaction mechanisms, specifically highlighting a concerted bimolecular displacement mechanism. Such studies are crucial for understanding the reactivity and designing new compounds with desirable solubility and reactivity profiles (D. N. Kevill, M. J. D’Souza, 1999).
作用機序
Target of Action
The primary targets of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride are certain amino acid residues within the active pockets of specific proteins . These include ASP168 , PHE169 , GLU71 , PHE169 , and SER32 .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction results in a strong binding energy, which is indicative of a stable and effective interaction .
Biochemical Pathways
The formation of hydrogen bonds with specific amino acid residues suggests that it may influence the structure and function of the target proteins .
Pharmacokinetics
The compound’s significant zone of inhibition at higher concentrations indicates that it may have good bioavailability .
Result of Action
The compound exhibits a significant cytotoxic effect, as evidenced by its low IC50 value . This suggests that it may have potential applications in the treatment of diseases where cell growth needs to be controlled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an electron-withdrawing methoxy group has been shown to enhance its cytotoxic effect .
特性
IUPAC Name |
4-(1-methyltetrazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)16(9,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEUSIJZIZGXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B2746376.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/no-structure.png)
![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)

![N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746386.png)
![2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2746387.png)
![N-(3,5-difluorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2746388.png)
![Methyl 3-[{2-[(4-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2746389.png)


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2746396.png)


